Tetrakis(neopentyl)titanium

Description

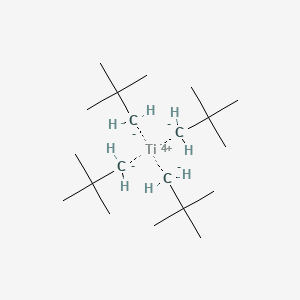

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

36945-13-8 |

|---|---|

Molecular Formula |

C20H44Ti |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-methanidyl-2-methylpropane;titanium(4+) |

InChI |

InChI=1S/4C5H11.Ti/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 |

InChI Key |

VJTFBKZTQWRDKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Ti+4] |

Origin of Product |

United States |

Synthesis and Structure

The primary method for synthesizing tetrakis(neopentyl)titanium involves the reaction of titanium tetrachloride (TiCl₄) with a neopentyl lithium or Grignard reagent. The reaction is typically carried out in a non-polar, aprotic solvent like hexane.

The molecular structure of this compound is characterized by a central titanium atom in a +4 oxidation state, tetrahedrally coordinated to the four neopentyl ligands. The bulky nature of the neopentyl groups is a defining feature of its structure, leading to significant steric crowding around the titanium center.

Thermal Decomposition

The thermal decomposition of tetrakis(neopentyl)titanium has been a subject of detailed mechanistic studies. The primary decomposition pathway involves α-hydrogen abstraction, leading to the formation of neopentane (B1206597) and a highly reactive titanium alkylidene intermediate. lookchem.com This process exhibits a significant kinetic isotope effect, confirming the rate-determining nature of the C-H bond cleavage. lookchem.com

A less favorable, secondary decomposition pathway involves γ-hydrogen activation. lookchem.com The titanium alkylidene intermediate formed during thermolysis is capable of activating C-H bonds in various hydrocarbons, including saturated ones like cyclohexane (B81311) and aromatic ones like benzene (B151609). lookchem.com

Mechanistic Investigations of Tetrakis Neopentyl Titanium Reactivity Pathways

Thermal Decomposition and Alkane Elimination Reactions

The thermal decomposition of tetrakis(neopentyl)titanium in hydrocarbon solutions is a key process that initiates its rich C-H activation chemistry. The primary organic product of this thermolysis is neopentane (B1206597), with approximately 2.1 to 3.28 equivalents being eliminated per equivalent of the titanium precursor consumed. illinois.eduillinois.edu This decomposition does not proceed via β-methyl elimination, as evidenced by the absence of significant isobutylene (B52900) formation. illinois.edu Instead, the mechanism is dominated by hydrogen abstraction processes from the neopentyl ligands.

The principal pathway for the thermal decomposition of this compound is initiated by an α-hydrogen abstraction. lookchem.comlookchem.com This intramolecular process involves the transfer of a hydrogen atom from the α-carbon of one neopentyl ligand to another, which is then eliminated as neopentane. This reaction generates a highly reactive transient titanium alkylidene intermediate. illinois.edulookchem.comlookchem.com

Kinetic studies provide compelling evidence for this mechanism. The thermolysis exhibits a significant primary deuterium (B1214612) kinetic isotope effect (KIE) when the α-hydrogens of the neopentyl ligands are replaced with deuterium. This effect confirms that the cleavage of an α-C-H bond is the rate-determining step in the initial decomposition. illinois.edulookchem.com The reaction follows pseudo-first-order kinetics in titanium. researchgate.net Under chemical vapor deposition (CVD) conditions, α-hydrogen abstraction is also unequivocally the first step in the deposition pathway. illinois.edu

Table 1: Kinetic Data for α-Hydrogen Abstraction from this compound

| Parameter | Value | Condition | Source |

|---|---|---|---|

| Kinetic Isotope Effect (kH/kD) | 5.2 ± 0.4 | In solution | illinois.edulookchem.com |

| Kinetic Isotope Effect (kH/kD) | 4.9 | CVD conditions (at 385 K) | illinois.edu |

| Enthalpy of Activation (ΔH‡) | 21.5 ± 1.4 kcal/mol | In solution | illinois.edulookchem.com |

| Entropy of Activation (ΔS‡) | -16.6 ± 3.8 cal/(mol·K) | In solution | illinois.edulookchem.com |

While α-hydrogen abstraction is the dominant initial pathway, a secondary, much slower thermolysis route involving γ-hydrogen activation can also be detected under specific circumstances. illinois.edulookchem.com This process involves the activation of a C-H bond on the γ-carbon of a neopentyl ligand's tert-butyl group. However, this pathway is intrinsically about 25 times slower and less favorable than the α-hydrogen abstraction process. illinois.edu Studies under CVD conditions suggest that after the initial formation of the titanium alkylidene via α-abstraction, subsequent elimination of neopentane can occur through both further α- and γ-hydrogen activation processes. illinois.edu

The initial α-hydrogen abstraction from this compound generates a transient titanium neopentylidene species. illinois.eduillinois.edulookchem.com This four-coordinate titanium alkylidene is highly reactive and serves as the key intermediate for subsequent C-H activation chemistry. illinois.edunih.govresearchgate.netnih.gov

Carbon-Hydrogen Bond Activation Chemistry

The transient intermediates generated from the thermolysis of this compound are capable of activating strong C-H bonds in various hydrocarbon substrates.

The titanium alkylidene intermediate formed from this compound is capable of activating the C-H bonds of both saturated and unsaturated hydrocarbon solvents. illinois.edulookchem.comlookchem.com For example, it reacts with cyclohexane (B81311) (a saturated hydrocarbon) and benzene (B151609) (an unsaturated hydrocarbon). illinois.edulookchem.comlookchem.com However, it does not appear to activate the C-F bonds of hexafluorobenzene. illinois.edu

More detailed studies on model systems show that the transient titanium alkylidyne intermediate, (PNP)Ti≡CtBu, readily undergoes intermolecular 1,2-addition of C-H bonds from benzene and tetramethylsilane. figshare.comresearchgate.net In the reaction with benzene, the C-H bond adds across the metal-carbon triple bond to generate a new titanium alkylidene-aryl complex, (PNP)Ti=CHtBu(C₆H₅). researchgate.netnih.gov Kinetic studies of this specific intermolecular C-H activation of benzene revealed a very small primary kinetic isotope effect (KIE = 1.03 ± 0.07), indicating that the C-H bond cleavage itself is not the rate-determining step in this subsequent reaction. researchgate.netnih.govkaist.ac.kr

In addition to attacking solvent molecules, the reactive intermediates can also undergo intramolecular C-H activation. In inert solvents, the titanium alkylidene intermediate formed from Ti(CH₂CMe₃)₄ can activate its own α- and γ-C-H bonds. illinois.edu

Table 2: Kinetic Isotope Effects (KIE) in C-H Activation Pathways

| Reaction Step | System/Reactant | Kinetic Isotope Effect (kH/kD) | Source |

|---|---|---|---|

| Initial α-H Abstraction | Ti(CH₂CMe₃)₄ / Ti(CD₂CMe₃)₄ | 5.2 ± 0.4 | illinois.edu |

| α-H Abstraction to form Alkylidyne | (PNP)Ti=CHtBu(CH₂tBu) | 3.9 ± 0.5 | researchgate.netkaist.ac.kr |

| Intermolecular C-H Activation | (PNP)Ti≡CtBu + C₆H₆ / C₆D₆ | 1.03 ± 0.07 | researchgate.netnih.govkaist.ac.kr |

| Intramolecular C-H Activation | (PNP)Ti≡CtBu + 1,3,5-C₆H₃D₃ | 1.33 ± 0.03 | researchgate.netnih.govkaist.ac.kr |

σ-Bond Metathesis in Alkane Transformations (e.g., Propane)

The activation of C-H bonds in light alkanes, such as propane (B168953), is a pivotal step in their conversion to more valuable chemicals. This compound, particularly when supported on materials like ZSM-5 zeolite, has been investigated for its potential to facilitate these transformations through σ-bond metathesis. researchgate.netnih.govku.ac.aersc.org

In a designed bifunctional catalyst system, this compound is grafted onto the external surface of an H-ZSM-5 zeolite. researchgate.netnih.govku.ac.aersc.org This strategic placement aims to physically separate the alkane activation function from the subsequent oligomerization and aromatization steps that occur within the zeolite's pores. The bulky nature of the this compound complex helps ensure it remains on the exterior surface. researchgate.netnih.govku.ac.ae

Upon thermal treatment under hydrogen, the grafted titanium alkyl species is converted into a titanium hydride. nih.govku.ac.aersc.org This surface-bound titanium hydride is the active species for the initial C-H bond activation of propane. The proposed mechanism involves a σ-bond metathesis reaction between the titanium hydride and a C-H bond of propane. researchgate.netnih.govku.ac.aersc.org This step leads to the formation of a propyl-titanium intermediate and the release of dihydrogen. Subsequent β-hydride elimination from the propyl-titanium species generates propylene (B89431) and regenerates the titanium hydride, completing the catalytic cycle for propane dehydrogenation. researchgate.netnih.govku.ac.ae

The propylene produced at the external surface can then enter the Brønsted acidic pores of the ZSM-5 zeolite, where it undergoes oligomerization, cyclization, and aromatization to form benzene, toluene (B28343), and xylene (BTX). researchgate.netnih.govku.ac.aersc.org This bifunctional catalyst design has demonstrated significant and stable conversion of propane to aromatics. nih.govku.ac.aersc.org

| Catalyst | Function | Location | Proposed Mechanism | Product |

| [Ti-H/ZSM-5] | Propane C-H bond activation | External Surface | σ-bond metathesis followed by β-hydride elimination | Propylene |

| H-ZSM-5 | Oligomerization, cyclization, aromatization | Internal Pores | Carbocationic mechanism | BTX Aromatics |

Ligand Exchange and Functionalization Reactions

The reaction of this compound with hydroxyl groups on the surface of oxide supports like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3) is a foundational step in creating well-defined, single-site heterogeneous catalysts. researchgate.netacs.orgelectronicsandbooks.comfigshare.comfigshare.comacs.orgacs.org The nature of the resulting surface species is highly dependent on the type of support and its degree of dehydroxylation. researchgate.netelectronicsandbooks.comacs.org

When this compound reacts with a silica surface that has been partially dehydroxylated at 500°C (SiO2-(500)), the primary product is a monopodal titanium tris(neopentyl) complex, ≡SiO-Ti(CH2C(CH3)3)3. researchgate.netelectronicsandbooks.com This reaction proceeds with the elimination of one equivalent of neopentane per titanium center. The grafting can be achieved by reacting the support with the vapor of the sublimed complex or through impregnation with a solution of the complex. researchgate.netelectronicsandbooks.com

In contrast, on a mesoporous silica like MCM-41, also dehydroxylated at 500°C, a mixture of species is formed. The major product is a bipodal bis(neopentyl) complex, (≡SiO)2Ti(CH2C(CH3)3)2, along with the monopodal species. researchgate.netelectronicsandbooks.com This difference is attributed to the distinct surface structures and distribution of silanol (B1196071) groups on the two types of silica. researchgate.netelectronicsandbooks.com The grafting process generally occurs without major changes to the tetrahedral geometry of the titanium center.

The reaction with alumina (Al2O3-500) also leads to grafted titanium neopentyl species, which can then be converted to supported titanium hydrides upon reaction with dihydrogen. acs.orgfigshare.comfigshare.comacs.org

| Oxide Support | Dehydroxylation Temperature | Major Surface Species |

| Aerosil Silica | 500°C | ≡SiO-Ti(CH2C(CH3)3)3 (monopodal) |

| MCM-41 Silica | 500°C | (≡SiO)2Ti(CH2C(CH3)3)2 (bipodal, ~65%) and ≡SiO-Ti(CH2C(CH3)3)3 |

| Alumina | 500°C | Grafted Titanium Neopentyl Species |

The supported titanium alkyl species derived from this compound are reactive towards protic reagents like water and alcohols. These reactions serve both as a method for further functionalization and as a means to confirm the structure of the initial surface complexes. researchgate.netelectronicsandbooks.com

Hydrolysis of the supported neopentyl complexes leads to the release of neopentane and the formation of surface-bound titanium hydroxo or oxo species. The quantification of the released neopentane provides evidence for the number of alkyl groups initially attached to the titanium center, thus confirming the monopodal or bipodal nature of the grafted species. researchgate.netelectronicsandbooks.com

Alcoholysis, the reaction with alcohols such as methanol, ethanol, or tert-butanol (B103910), results in the replacement of the neopentyl ligands with alkoxy groups. For instance, the monopodal tris(neopentyl) complex on SiO2-(500), upon reaction with an alcohol (ROH), is converted to a monosiloxy-tris(alkoxy)titanium complex, ≡SiO-Ti(OR)3. researchgate.netelectronicsandbooks.com Similarly, on MCM-41, the mixture of mono- and bipodal alkyl complexes reacts with tert-butanol to yield ≡SiO-Ti(OtBu)3 and (≡SiO)2Ti(OtBu)2. researchgate.netelectronicsandbooks.com These reactions are confirmed by techniques like infrared spectroscopy, which shows the disappearance of C-H vibrations from the neopentyl groups and the appearance of bands corresponding to the new alkoxy ligands. researchgate.netelectronicsandbooks.com

| Supported Complex | Reagent | Product(s) |

| ≡SiO-Ti(CH2C(CH3)3)3 on SiO2-(500) | H2O | ≡SiO-Ti(OH)3 + 3 CH4C(CH3)3 |

| ≡SiO-Ti(CH2C(CH3)3)3 on SiO2-(500) | ROH (MeOH, EtOH) | ≡SiO-Ti(OR)3 + 3 CH4C(CH3)3 |

| (≡SiO)2Ti(CH2C(CH3)3)2 on MCM-41 | tBuOH | (≡SiO)2Ti(OtBu)2 + 2 CH4C(CH3)3 |

The supported titanium alkyl complexes also exhibit reactivity towards molecular oxygen. researchgate.net When the monopodal species on silica, ≡SiO-Ti[CH2C(CH3)3]3, is exposed to dioxygen, an oxidation reaction occurs. researchgate.net The primary product is the corresponding tris(neopentyloxy) complex, ≡SiO-Ti[OCH2C(CH3)3]3. researchgate.net

The proposed mechanism involves the insertion of dioxygen molecules into the titanium-carbon bonds. It is suggested that this proceeds through an unstable intermediate, such as ≡SiO-Ti[OCH2C(CH3)3]2[OOCH2C(CH3)3], which results from the incorporation of two oxygen molecules. researchgate.net This intermediate then rearranges to form the final, more stable tris(alkoxy) product. researchgate.net

Ligand exchange reactions are a notable feature of the chemistry of this compound and its derivatives. researchgate.net These reactions can occur between different supported species or between a supported species and a molecule in solution. An example of conproportionation is the reaction between a bipodal species and a tetrakis(alkoxy)titanium complex to form a monopodal species. researchgate.net Such equilibration reactions highlight the dynamic nature of the ligands attached to the titanium center. researchgate.net

Insertion and Hydrogenation Reactions

While detailed mechanistic studies on insertion reactions of this compound itself are less common, the supported derivatives are active in hydrogenation chemistry. The titanium hydride species, formed by the reaction of supported neopentyl complexes with dihydrogen, are key intermediates in these processes. rsc.orgacs.orgfigshare.comfigshare.comacs.org

The formation of these hydrides is a hydrogenation reaction in itself, where the titanium-alkyl bonds are hydrogenolyzed, releasing neopentane and forming Ti-H bonds. rsc.org For example, on an alumina support, the grafted neopentyl species react with H2 to generate alumina-supported titanium hydrides. acs.orgfigshare.comfigshare.comacs.org These supported hydrides have been shown to be active catalysts for various reactions, including the hydrogenation of unsaturated substrates. researchgate.net The mechanism of these catalytic hydrogenations typically involves the insertion of the unsaturated substrate (e.g., an alkene) into the Ti-H bond, followed by hydrogenolysis of the resulting titanium-alkyl bond to release the saturated product and regenerate the titanium hydride.

Alkyne Insertion Reactions to Form Metallacycles

The reactivity of many low-valent titanium complexes with alkynes to form titanacyclopropenes and titanacyclopentadienes is a well-established route for carbon-carbon bond formation and cyclization reactions. acs.org These reactions typically initiate with a Ti(II) species reacting with an alkyne to form a metallacyclopropene, which can then react with another equivalent of alkyne to yield a five-membered metallacyclopentadiene. acs.org This subsequent intermediate can then undergo further reactions, such as [4+2] cycloadditions, to generate substituted arenes. acs.org

However, for this compound, a d⁰ titanium(IV) complex, direct insertion of alkynes to form metallacyclic compounds is not a prominently documented reaction pathway in the scientific literature. The chemistry of this compound is dominated by pathways involving its neopentyl ligands, such as thermal decomposition, photolysis characterized by metal-carbon bond homolysis, caltech.edu or reactions where it serves as a precursor for surface-bound catalysts. While other titanium compounds, particularly those featuring cyclopentadienyl (B1206354) ligands or those which can be readily reduced to lower oxidation states, are active in alkyne cyclotrimerization and metallacycle formation, acs.orgthieme-connect.de this compound itself does not typically follow this reactivity pattern under standard conditions. Its primary utility lies in different mechanistic domains, notably as a precursor for highly active supported catalysts.

Catalytic Hydrogenation Mechanisms and Formation of Hydride Species

This compound (TiNp₄) is a key precursor for the synthesis of highly active, single-site heterogeneous catalysts for hydrogenation and related processes like alkane dehydrogenation and polyolefin hydrogenolysis. The mechanism involves the formation of a reactive titanium hydride species on a support material.

Formation of Supported Titanium Hydride

The process begins with the grafting of this compound onto an oxide support, such as silica (SiO₂) or alumina (Al₂O₃), that has been partially dehydroxylated. The bulky TiNp₄ molecule reacts with surface hydroxyl groups (e.g., silanols, ≡Si-OH) to form a covalently bound surface species. Depending on the surface topology and reaction conditions, monopodal (e.g., ≡SiO−Ti(CH₂C(CH₃)₃)₃) or bipodal ((≡SiO)₂Ti(CH₂C(CH₃)₃)₂) complexes can be formed. acs.orgresearchgate.net

The crucial step is the subsequent treatment of this surface-bound titanium alkyl species with hydrogen (H₂) at elevated temperatures. This treatment initiates the hydrogenolysis of the titanium-carbon bonds, cleaving the neopentyl ligands to produce neopentane and other alkanes. This process leaves behind a highly reactive, surface-supported titanium hydride ([Ti-H]), which is the active catalytic center. acs.org

| Step | Description | Precursor/Intermediate | Resulting Species |

| 1. Grafting | Reaction of TiNp₄ with surface hydroxyl groups of a support material. | This compound | Surface-bound titanium alkyl, e.g., ≡SiO−TiNp₃ |

| 2. Activation | Treatment with H₂ at high temperature. | Surface-bound titanium alkyl | Surface-bound titanium hydride ([Ti-H]) + Neopentane |

Catalytic Hydrogenation Mechanism

The catalytic activity of the supported titanium hydride stems from its ability to activate strong C-H bonds in saturated hydrocarbons. The widely accepted mechanism for processes like propane dehydrogenation involves a σ-bond metathesis step.

The key mechanistic steps are outlined below:

σ-Bond Metathesis: The substrate, such as a propane molecule, interacts with the surface titanium hydride. The C-H bond of the alkane is activated through a four-membered transition state, leading to the cleavage of the C-H bond and the Ti-H bond. A new Ti-C bond and a molecule of H₂ are formed.

β-Hydride Elimination: The resulting surface-bound titanium-propyl species rapidly undergoes β-hydride elimination. In this step, a hydrogen atom from the carbon beta to the titanium atom is transferred back to the metal center, reforming the titanium hydride catalyst and releasing an olefin (propylene).

This cycle allows the titanium hydride site to be regenerated, enabling it to participate in numerous catalytic turnovers. This bifunctional approach, combining a metal hydride for dehydrogenation with an acidic support (like ZSM-5) for subsequent oligomerization and cyclization, has been effectively used to convert propane into valuable aromatics. acs.org

| Mechanistic Step | Reactants | Products | Catalyst State |

| C-H Activation | [Ti]-H + CH₃CH₂CH₃ | [Ti]-CH₂CH₂CH₃ + H₂ | Alkyl-Titanium |

| β-Hydride Elimination | [Ti]-CH₂CH₂CH₃ | [Ti]-H + CH₃CH=CH₂ | Hydride-Titanium (Regenerated) |

This mechanism is also central to the hydrogenolysis of polyolefins, where the electrophilic titanium hydride species facilitates the C-C bond scission necessary for polymer degradation into smaller hydrocarbons. rug.nl

Olefin Polymerization Catalysis

This compound serves as a valuable precursor for catalysts in olefin polymerization, particularly for ethylene (B1197577). When supported on various materials, it demonstrates significant catalytic activity, which can be finely tuned by modifying the support's structure and electronic properties.

Ethylene Polymerization with Supported Titanium Systems

Supported titanium catalysts derived from this compound are effective in the polymerization of ethylene. acs.orgresearchgate.net The process typically involves grafting the titanium complex onto a solid support, which is often a metal oxide like silica or alumina, that has been partially dehydroxylated by heating under a vacuum. acs.orgresearchgate.netfigshare.com The resulting organometallic species on the surface can then be treated with dihydrogen to form supported titanium hydrides, which are active in polymerization. acs.orgresearchgate.netfigshare.com These supported systems are crucial for producing high-density polyethylene (B3416737) (HDPE). rsc.org The use of such heterogeneous catalysts is a cornerstone of modern polyethylene production, accounting for a significant portion of the world's output. ethz.ch

Influence of Support Morphology and Electronic Properties on Catalytic Activity

The choice of support material and its specific characteristics play a critical role in the performance of the resulting catalyst. acs.orgnih.gov Both the physical structure (morphology) and the electronic properties of the support have a profound impact on catalytic activity and the properties of the polymer produced.

A notable example is the use of a silica support with a 3D fibrous morphology (KCC-1). rsc.orgresearchgate.netresearcher.life This three-dimensional structure is believed to enhance the diffusion of reactants to the active catalytic sites. rsc.orgresearchgate.net Furthermore, incorporating aluminum into the silica framework to create aluminosilicate (B74896) supports introduces Brønsted acid sites which can influence the electronic environment of the titanium center. rsc.orgresearchgate.net Grafting this compound onto an aluminum-modified silica support has been shown to significantly boost catalytic performance in ethylene polymerization, leading to the production of high-density polyethylene. rsc.org

In contrast, a 2D mesostructure, such as in MCM-41, results in different surface species when reacting with this compound compared to amorphous silica like Aerosil. researchgate.net On MCM-41(500), a bipodal bis(alkyl) titanium complex is the major species, whereas on Aerosil silica dehydroxylated at the same temperature, a monopodal tris(alkyl) complex is formed. researchgate.net This difference in the grafted species, dictated by the support's surface structure, influences the subsequent catalytic behavior. The nature of the support also affects the activity of the derived titanium hydrides in polymerization reactions. acs.orgresearchgate.net

Strategies for High Performance and Molecular Weight Control in Polyethylene Synthesis

Achieving high catalytic performance and controlling the molecular weight of polyethylene are key objectives in polymer synthesis. The combination of a 3D fibrous support morphology with the electronic effects of an aluminum-containing silica support has proven to be an effective strategy for enhancing catalytic activity. rsc.orgresearchgate.netresearcher.life This approach has yielded high-density polyethylene with a very high molecular weight of 3,200,000 g/mol and a narrow polydispersity index of 2.3. rsc.org

The molecular weight of the polyethylene can also be influenced by the catalyst system and polymerization conditions. For instance, titanium(II) complexes, as opposed to the more common titanium(IV) catalysts, have been shown to produce higher molecular weight polymers under similar processing conditions. google.com In Ziegler-Natta catalysis, the presence of magnesium dichloride as a support influences the molecular weight of the polyethylene produced. ippi.ac.ir The introduction of hydrogen during polymerization is a common industrial practice to control and reduce the molecular weight of the polymer. ippi.ac.ir

The development of single-site catalysts is a significant strategy for producing ultra-high-molecular-weight polyethylene (UHMWPE) with desirable properties, such as a reduced number of chain entanglements. researchgate.net

Role as a Precursor for Advanced Polymerization Catalysts

This compound is a versatile starting material for the synthesis of more advanced and well-defined polymerization catalysts. lookchem.com By grafting it onto specifically prepared supports, single-site catalysts can be created. rsc.orgresearchgate.net This "surface organometallic chemistry" approach allows for the precise design of the active catalytic center. rsc.orgresearchgate.net For example, reacting this compound with an aluminum-modified silica support having a 3D fibrous structure leads to a well-characterized, single-site Ti(IV)-based catalyst. rsc.orgresearchgate.netresearcher.life This method provides control over the catalyst's structure at a molecular level, which in turn allows for tuning its performance in ethylene polymerization. rsc.org It also serves as a precursor for creating other titanium-containing compounds and materials due to its reactivity. lookchem.com

Epoxidation Reactions

Supported titanium systems derived from this compound are also active in epoxidation reactions of unsaturated hydrocarbons.

Catalytic Epoxidation of Unsaturated Hydrocarbons (e.g., 1-octene) with Supported Titanium Hydrides

Titanium hydrides supported on oxides, which are prepared from this compound, have demonstrated catalytic activity in the epoxidation of olefins such as 1-octene (B94956). acs.orgresearchgate.net The process involves reacting the supported titanium hydride catalyst with an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), in the presence of the unsaturated hydrocarbon. researchgate.net

The choice of support material significantly influences the catalyst's effectiveness. Studies comparing silica, silica-alumina, and alumina as supports have shown that the catalyst supported on silica ([Ti-H]@SiO2-500) is the most active and stable for the epoxidation of 1-octene, achieving a yield of over 90% for 1,2-epoxyoctane (B1223023) after 60 minutes. researchgate.net The catalyst supported on silica-alumina showed lower activity, while the alumina-supported catalyst was the least active. researchgate.net These findings highlight the critical role of the support in tuning the catalytic properties of the titanium species for epoxidation reactions. acs.orgresearchgate.net

Interactive Data Table: Performance of Supported Titanium Hydride Catalysts in 1-Octene Epoxidation

| Catalyst | Support | Yield of 1,2-epoxyoctane (%) after 60 min |

| [Ti-H]@SiO2-500 | Silica | >90 |

| [Ti-H]@SiO2-Al2O3-500 | Silica-Alumina | ~60 |

| [Ti-H]@Al2O3-500 | Alumina | 5 |

Data sourced from research on the epoxidation of 1-octene using tert-butyl hydroperoxide (TBHP) and titanium hydrides grafted on different oxide supports. researchgate.net

Proposed Reaction Mechanisms for Epoxidation Processes

The epoxidation of alkenes using systems derived from this compound involves the formation of supported titanium hydride species which act as crucial intermediates. researchgate.net In metal-catalyzed epoxidation, the general mechanism involves the coordination of a metal catalyst with a peroxide reagent, which activates the peroxide and facilitates the transfer of an oxygen atom to the alkene. orientjchem.org

For titanium-based systems, particularly those supported on oxides, the process begins with the reaction of the supported titanium alkyl species with an oxidizing agent. For instance, the reaction with oxygen can lead to the formation of a surface compound like SiO−Ti[OCH2C(CH3)3]3, likely proceeding through an unstable intermediate resulting from the incorporation of oxygen molecules. researchgate.net In the context of epoxidation, a supported titanium hydride can undergo protonolysis of an alkyl hydroperoxide, which is a key step. researchgate.net Another proposed pathway involves radical generation through a single electron transfer (ET) from titanium complexes like titanocenes, leading to the regioselective opening of epoxides. mdpi.com This combines Lewis acid catalysis with radical chemistry. mdpi.com The mechanism for titanium-tartrate catalyzed asymmetric epoxidation, for example, proceeds through a cyclic intermediate formed by the peroxyacid attacking the alkene. orientjchem.org The supported Ti-hydride is considered a vital intermediate in alkene epoxidation reactions. researchgate.net

Hydrocarbon Conversion Processes

Supported titanium hydride catalysts derived from this compound have been effectively used in the depolymerization of long-chain hydrocarbons, such as those found in Fischer-Tropsch (FT) waxes. researchgate.netacs.orgfigshare.com This process, a form of hydrogenolysis, involves the scission of C-C bonds in the presence of hydrogen, converting the high-molecular-weight waxes into more valuable, lower-molecular-weight saturated hydrocarbons like gasoline, diesel, and lubricants. researchgate.netnih.gov

The catalytic activity is dependent on the support material used for the titanium hydride species. acs.orgfigshare.com The reaction involves activating the long-chain hydrocarbon via σ-bond metathesis and subsequently cleaving C-C bonds through β-alkyl transfer. researchgate.net Research has compared the performance of titanium hydrides supported on different oxides such as silica, silica-alumina, and alumina. researchgate.netacs.org

Detailed analysis of the product distribution from the hydrogenolysis of an FT wax reveals the effectiveness of these catalysts in breaking down the polymer chains. researchgate.net The reaction yields a mixture of gaseous products (C1-C4), a gasoline fraction, and a diesel fraction. researchgate.net

Table 1: Product Distribution in the Hydrogenolysis of Fischer-Tropsch Wax Catalyzed by Supported Titanium Hydrides

| Catalyst Support | Gas (%) | Gasoline (%) | Diesel (%) |

| Silica (SiO2) | 12 | 35 | 53 |

| Silica-Alumina (SiO2-Al2O3) | 25 | 45 | 30 |

| Alumina (Al2O3) | 18 | 40 | 42 |

Data sourced from experimental findings on the hydrogenolysis of FT-wax. researchgate.net The reaction conditions involved mechanical mixtures of the supported titanium hydrides and the wax. researchgate.net

A significant application of this compound is in the development of catalysts for the direct conversion of propane into valuable aromatics like benzene, toluene, and xylene (BTX). nih.govresearchgate.netrsc.org This is achieved through a "catalysis by design" strategy, creating a bifunctional catalyst by grafting the bulky this compound complex onto the external surface of a ZSM-5 zeolite. nih.govresearchgate.netresearcher.life The resulting material, upon treatment with hydrogen, forms a [Ti-H/ZSM-5] catalyst. nih.govrsc.org

This engineered catalyst demonstrates remarkable performance in a dynamic flow reactor. nih.govresearchgate.net Compared to the unmodified H-ZSM-5 zeolite, which shows very low propane conversion, the [Ti-H/ZSM-5] catalyst achieves a significant and stable propane conversion of approximately 22% over 60 hours on stream. nih.govresearchgate.netrsc.org Furthermore, it exhibits a high and stable selectivity of around 55% towards BTX aromatics. nih.govresearchgate.netrsc.org Post-reaction analysis confirms that the titanium species remains at the periphery of the ZSM-5 support. nih.govresearchgate.net

Table 2: Performance of [Ti-H/ZSM-5] Catalyst in Propane Aromatization

| Catalyst | Propane Conversion (%) | BTX Selectivity (%) | Time on Stream (h) |

| [Ti-H/ZSM-5] | ~22 | ~55 | 60 |

| Pristine [H-ZSM-5] | Very Low | - | - |

Data reflects performance under reaction conditions of 550 °C and 1 bar pressure in a dynamic flow reactor. nih.govresearchgate.net

The successful conversion of propane to aromatics relies on the deliberate design of a bifunctional catalyst that combines two distinct catalytic functions. nih.govresearchgate.netresearcher.life This approach deviates from traditional aromatization catalysts that are based solely on acidity. nih.govresearchgate.net

The first function is provided by the Ti-hydride species, which is formed from the grafted this compound precursor. nih.govresearcher.life This component is specifically chosen to activate the strong C-H bonds of propane via σ-bond metathesis, which is followed by β-hydride elimination to produce an olefin (propylene). nih.govresearchgate.net This initial dehydrogenation step occurs on the external surface of the catalyst support. nih.govresearcher.life

The second function is supplied by the inherent Brønsted acid sites of the ZSM-5 zeolite, which are located within its internal pore structure. nih.govresearcher.life These acidic sites are responsible for the subsequent oligomerization, cyclization, and aromatization of the olefin intermediates formed by the titanium hydride. nih.govresearchgate.net

The synergistic effect between these two functions is crucial. The bulky nature of the this compound complex ensures that it grafts selectively onto the external silanol groups of the ZSM-5, preventing the blockage of the internal Brønsted acid sites. nih.govresearchgate.net This spatial separation allows the Ti-hydride to activate the alkane at the periphery while the acid sites inside the zeolite convert the resulting olefins to aromatics. nih.govresearchgate.net This cooperative action between the metal hydride and the Brønsted acid sites leads to a highly efficient and selective catalytic system for the direct aromatization of propane. nih.govresearcher.life

Physical and Chemical Properties

Established Synthetic Pathways for this compound

The primary and most well-established method for synthesizing this compound involves the use of a Grignard reagent. This approach is a standard organometallic transformation that relies on the reaction of a titanium halide with an alkylmagnesium halide.

The synthesis of this compound is typically achieved through the reaction of Titanium Tetrachloride (TiCl₄) with four equivalents of a neopentyl Grignard reagent, such as neopentylmagnesium chloride or bromide. google.comthieme-connect.de Titanium Tetrachloride serves as an essential precursor in the production of titanium metal and various titanium-based catalysts. ippi.ac.irwikipedia.org The reaction is an alkylation process where the four chloride ligands on the titanium center are substituted by neopentyl groups.

The general reaction scheme is as follows:

TiCl₄ + 4 (CH₃)₃CCH₂MgCl → Ti(CH₂C(CH₃)₃)₄ + 4 MgCl₂

This reaction is performed in an inert solvent, typically an ether like diethyl ether or tetrahydrofuran, under anhydrous conditions to prevent the hydrolysis of the highly reactive Grignard reagent and the titanium tetrachloride precursor. The neopentyl group's bulky nature, which lacks β-hydrogens, contributes to the resulting complex's notable thermal stability by inhibiting the β-hydride elimination decomposition pathway.

Advanced Synthesis of Supported this compound Complexes

For applications in heterogeneous catalysis, this compound is often immobilized on solid supports. This grafting process creates well-defined, single-site catalysts, enhancing their stability and facilitating separation from reaction products. The choice of support and the grafting method significantly influence the structure and reactivity of the final surface-bound titanium species.

The reaction of this compound with the surfaces of various dehydroxylated oxide supports, including Aerosil silica (B1680970), MCM-41, silica-alumina, and alumina (B75360), has been extensively studied. acs.orgfigshare.comacs.org The process involves reacting the titanium complex with the surface hydroxyl (silanol or aluminol) groups present on the oxide support. figshare.comacs.org This reaction results in the elimination of one or more neopentane (B1206597) molecules and the covalent bonding of the titanium center to the oxide surface via Ti-O linkages. The supports are typically dehydroxylated by heating under a vacuum (e.g., at 500 °C) to control the concentration of surface hydroxyl groups, which in turn influences the structure of the resulting surface complex. acs.orgfigshare.comacs.org

Two primary methods are employed for grafting this compound onto oxide surfaces: solution-phase impregnation and vapor-phase grafting. acs.org

Solution-Phase Impregnation : In this method, the oxide support is treated with a solution of this compound in an inert solvent like pentane (B18724). acs.org This technique is considered more reliable for larger-scale preparations. acs.org

Vapor-Phase Grafting : This technique involves exposing the dehydroxylated support to the vapor of the sublimed this compound complex. acs.org

While both methods are effective, the solution-phase approach is often preferred for its scalability and reproducibility. acs.org The choice of method can influence the distribution and accessibility of the active sites on the support.

The structure of the grafted titanium species is highly dependent on the nature of the support and its pretreatment conditions. acs.org Specifically, the topography and density of surface hydroxyl groups dictate whether monopodal or bipodal complexes are formed. acs.org

Monopodal Complexes : These species, with the general formula (Surf-O)Ti(CH₂C(CH₃)₃)₃, are formed when the titanium atom binds to a single surface hydroxyl group. On Aerosil silica dehydroxylated at 500 °C, the monopodal complex is the exclusive product. acs.org

Bipodal Complexes : These complexes, formulated as (Surf-O)₂Ti(CH₂C(CH₃)₃)₂, result from the reaction of one titanium molecule with two adjacent surface hydroxyl groups. On MCM-41 dehydroxylated at 500 °C, a mixture is formed, with the bipodal species being the major component (approximately 65%). acs.org

The difference in reactivity is attributed to the surface structure of the supports; the arrangement of silanol (B1196071) groups on MCM-41 facilitates the formation of bipodal species more readily than on Aerosil silica. acs.org

Table 1: Grafting of this compound on Different Oxide Supports

| Support Material | Dehydroxylation Temperature | Grafting Result | Predominant Surface Complex | Reference |

| Aerosil Silica | 500 °C | Forms monopodal titanium trisalkyl complex | (⋮SiO)Ti[CH₂C(CH₃)₃]₃ | acs.org |

| MCM-41 | 500 °C | Forms a mix of monopodal and bipodal complexes | (⋮SiO)₂Ti[CH₂C(CH₃)₃]₂ (ca. 65%) | acs.org |

| Alumina | 500 °C | Forms supported organometallic species | Not specified | figshare.com, acs.org |

| Silica-Alumina | 500 °C | Forms supported organometallic species | Not specified | figshare.com, acs.org |

Beyond amorphous oxides, this compound can be grafted onto crystalline zeolitic frameworks like H-ZSM-5. rsc.org In a typical procedure, the H-ZSM-5 zeolite is first dehydrated (e.g., at 300 °C) to control the surface silanol group concentration. rsc.org An excess of this compound is then reacted with the zeolite in a solvent such as pentane at room temperature. rsc.org The resulting solid is washed and dried under vacuum to yield the supported catalyst, denoted as [Ti/ZSM-5]. rsc.org Characterization confirms that the grafting occurs primarily at the periphery of the zeolite crystals through reaction with external silanol groups. rsc.org

Spectroscopic Characterization Techniques

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups and bonding characteristics of this compound and its surface-grafted derivatives. The analysis of FT-IR spectra allows for the confirmation of the neopentyl ligands and the study of their interaction with support materials. acs.orgresearchgate.netresearchgate.net

When this compound is grafted onto a support material like partially dehydroxylated silica or alumina, new vibrational bands corresponding to the neopentyl ligands appear. acs.orgrsc.org Specifically, the spectra show characteristic C-H stretching (ν(C-H)) and bending (δ(C-H)) vibrations of the alkyl groups. rsc.org For instance, upon grafting onto ZSM-5, bands in the region of 2900–2650 cm⁻¹ and 1560–1530 cm⁻¹ are attributed to the ν(C-H) and δ(C-H) vibrations of the neopentyl fragments, respectively. rsc.org Similarly, when grafted on silica partially dehydroxylated at 500 °C, the appearance of bands between 2800 and 3000 cm⁻¹ (ν(C-H)) and from 1229 to 1464 cm⁻¹ (δ(CHx)) are characteristic of the titanium neopentyl ligands. acs.org

The interaction with the support is also evident in the FT-IR spectra. For example, the grafting of this compound onto an alumina support results in the disappearance of the FT-IR peak at 3777 cm⁻¹, which is characteristic of tetrahedral aluminum hydroxyls (HO-μ1-AlIV). acs.org Concurrently, absorption bands around 3726 to 3680 cm⁻¹ may show a slight red shift, likely due to interactions between the hydroxyl groups and the C-H bonds of the neopentyl ligands. acs.org

The transformation of the surface species can also be monitored. For example, after treating the grafted species with hydrogen, the bands corresponding to the neopentyl ligands disappear, and a new peak may emerge, such as the one at 1633 cm⁻¹ corresponding to the formation of a Ti-H bond. rsc.org

Table 1: Characteristic FT-IR Bands for Neopentyl Ligands of Titanium Species Grafted on Supports

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment | Reference |

| ν(C-H) | 2900–2650 | C-H stretching of alkyl fragments | rsc.org |

| δ(C-H) | 1560–1530 | C-H bending of alkyl fragments | rsc.org |

| ν(C-H) | 2800–3000 | CH₃ and CH₂ stretching vibrations | acs.org |

| δ(CHx) | 1229–1464 | CHx bending vibrations | acs.org |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the local coordination environments of this compound and its derivatives, especially when supported on solid materials.

Proton (¹H) and Carbon (¹³C) NMR are fundamental for characterizing the neopentyl ligands attached to the titanium center. acs.orgresearchgate.net These techniques confirm the structure and integrity of the alkyl groups after the synthesis and grafting of the complex. acs.orgresearchgate.net

In the solid state, ¹H NMR spectra of supported this compound derivatives typically show a broad resonance. For instance, when supported on alumina, a broad signal centered around 1 ppm is observed, which is attributed to the methyl and methylene (B1212753) protons of the Ti-CH₂C(CH₃)₃ and any resulting Al-CH₂C(CH₃)₃ fragments, as well as residual surface hydroxyl groups. acs.org

Solid-state ¹³C NMR provides more detailed structural information about the carbon skeleton of the neopentyl ligands. For example, the ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectrum of this compound grafted on ZSM-5 displays distinct peaks that can be assigned to the different carbon atoms of the neopentyl group. rsc.org A prominent peak at approximately 32 ppm is assigned to the methyl carbons (–CH₂C(C H₃)₃). rsc.org Weaker signals are observed for the quaternary carbon (–CH₂C (CH₃)₃) at around 24 ppm and the methylenic carbon (–C H₂C(CH₃)₃) bonded to titanium at approximately 92.7 ppm. rsc.org The presence of these signals confirms the integrity of the neopentyl ligand upon grafting. rsc.org

Table 2: Representative Solid-State ¹³C NMR Chemical Shifts for Grafted Neopentyl Titanium Species

| Carbon Atom | Chemical Shift (δ) in ppm | Assignment | Reference |

| -CH₂C (CH₃)₃ | ~24 | Quaternary Carbon | rsc.org |

| –CH₂C(C H₃)₃ | ~32 | Methyl Carbon | rsc.org |

| –C H₂C(CH₃)₃ | ~92.7 | Methylenic Carbon | rsc.org |

When this compound is supported on alumina-containing materials, ²⁷Al NMR spectroscopy is a crucial technique for probing the interactions between the titanium complex and the support. It provides information about the coordination environment of the aluminum atoms within the support material. researchgate.net

Studies on alumina supports have shown that ²⁷Al Magic Angle Spinning (MAS) NMR can distinguish between aluminum in different coordination states, such as four-coordinate (AlIV), five-coordinate (AlV), and six-coordinate (AlVI) environments. The coordination number and the symmetry of the local environment around the aluminum nuclei influence the observed chemical shifts. This technique can reveal changes in the alumina support structure upon grafting of the organometallic complex.

For instance, in studies involving organometallic complexes on alumina, ²⁷Al MAS NMR spectra can be simulated with multiple components corresponding to different aluminum sites, providing a detailed picture of the support's surface structure. researchgate.net

X-ray Absorption Fine Structure (XAFS) is a powerful element-specific technique used to determine the local geometric and electronic structure around a specific atom. acs.orgresearchgate.net For this compound and its derivatives, XAFS measurements at the Ti K-edge provide detailed information about the coordination number, bond distances, and the nature of the atoms surrounding the titanium center. acs.orgresearchgate.net

XAFS is particularly valuable for characterizing the structure of the titanium species after it has been grafted onto a support, a situation where single-crystal X-ray diffraction is not applicable. acs.orgresearchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which gives information about the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral), and Extended X-ray Absorption Fine Structure (EXAFS), which provides precise information about the bond lengths and coordination numbers of the neighboring atoms.

The analysis of EXAFS data for supported titanium species derived from this compound allows for the determination of the number of ligands attached to the titanium atom and their distances. This information is critical for understanding the structure of the active sites in catalytic applications. chemrxiv.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.orgresearchgate.net For this compound and its derivatives, XPS is used to determine the oxidation state of the titanium atom and to analyze the surface composition of supported catalysts. acs.orgresearchgate.netresearchgate.netnih.gov

The Ti 2p region of the XPS spectrum is particularly informative. The binding energies of the Ti 2p₃/₂ and Ti 2p₁/₂ core levels are characteristic of the titanium oxidation state. For titanium in the +4 oxidation state (Ti(IV)), as expected in this compound and its immediate derivatives on oxide supports, the Ti 2p₃/₂ peak typically appears at a binding energy of around 458.5 - 458.9 eV. researchgate.netresearchgate.net The presence of lower oxidation states, such as Ti(III) or Ti(II), would result in peaks at lower binding energies. xpsfitting.com

For example, in organotitania materials, the Ti 2p spectrum can be used to confirm the presence of Ti(IV). researchgate.net The analysis of supported catalysts derived from this compound by XPS confirms the grafting of the complex and provides evidence for the oxidation state of the titanium centers. researchgate.netnih.gov

Table 3: Typical Ti 2p Binding Energies for Different Titanium Oxidation States

| Oxidation State | Ti 2p₃/₂ Binding Energy (eV) | Reference |

| Ti(IV) | 458.5 - 458.9 | researchgate.netresearchgate.net |

| Ti(III) | ~457.2 | xpsfitting.com |

| Ti(II) | ~455.4 | xpsfitting.com |

| Ti(0) | ~453.7 | xpsfitting.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Titanium Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for the characterization of paramagnetic species, particularly those containing Ti(III) centers (a 3d¹ configuration, S = ½), which can be formed from this compound derivatives. This method provides detailed insights into the electronic structure and the local environment of the unpaired electron.

When this compound is reacted with a support and subsequently treated, for instance with dihydrogen, paramagnetic titanium hydride species can be formed. The EPR spectra of these species offer a direct probe into the nature of the resulting titanium centers. For example, the EPR spectrum of a TiNpₓ species grafted onto an alumina support shows distinct signals that change upon transformation into a titanium hydride, indicating a change in the titanium's coordination environment and electronic state.

Advanced EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, have been successfully applied to elucidate the detailed structure of low-coordinated Ti(III) alkyl complexes, which can be considered derivatives of the parent tetrakis(alkyl)titanium compounds. In studies of Ziegler-Natta catalysis, HYSCORE, in conjunction with DFT computations, has provided precise structural information on paramagnetic Ti(III) surface species. This includes identifying couplings to protons and carbon atoms in the immediate coordination sphere of the titanium center.

The g-values obtained from EPR spectra are characteristic of the electronic environment of the Ti(III) ion. For instance, isotropic signals around g = 1.956 have been attributed to Ti(III) centers in solution. In solid-state or low-symmetry environments, anisotropic signals are observed, which can provide more detailed information about the geometry of the complex. For example, a rhombohedral spectrum with distinct g-values (g₁, g₂, g₃) is indicative of a monomeric Ti(III) compound where the unpaired electron is localized on the metal center.

Table 1: Representative EPR g-values for Paramagnetic Titanium(III) Species

| Titanium Species/Derivative | g-value(s) | Remarks | Source |

|---|---|---|---|

| Ti(III) center in toluene (B28343) solution | g = 1.956 (isotropic) | Attributed to a Ti(III) metal-based radical. | |

| Ti(III) center in toluene solution (similar species) | g = 1.957 (isotropic) | Signifies a Ti(III) metal-based radical. | |

| Monomeric Ti(III) compound in THF solution (160 K) | g₁ = 1.9824, g₂ = 1.9605, g₃ = 1.8900 | Rhombohedral spectrum, indicates unpaired electron centered on the metal. | |

| Ti³⁺ species at surface sites of TiO₂ | g = 1.928 (asymmetric) | Broad signal assigned to surface-trapped electrons. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Supported Species

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of supported titanium species derived from this compound. Since Ti(IV) complexes like this compound have a d⁰ electronic configuration, their UV-Vis spectra are dominated by ligand-to-metal charge-transfer (LMCT) transitions rather than d-d transitions.

When this compound is grafted onto a support like silica, the resulting surface complexes can be studied with Diffuse Reflectance UV-Vis spectroscopy. The electronic transitions observed provide information about the coordination environment and oxidation state of the titanium centers. For instance, the reaction of supported titanium alkyl species with alcohols leads to the formation of surface alkoxides, which exhibit distinct UV-Vis spectra. These spectra are consistent with the formation of species such as monosiloxytrisalkoxy titanium complexes.

In studies of more complex systems like Ziegler-Natta catalysts, UV-Vis spectroscopy helps differentiate between various Ti⁴⁺ sites based on their local environment, as different coordinations and surrounding ligands influence the energy of the charge-transfer bands. The spectra of Ti⁴⁺ sites are characterized by electron transfer from the filled π orbitals of the ligands (e.g., chlorine) to the vacant d orbitals of the titanium center. The formation of paramagnetic Ti(III) species upon activation can also be monitored, as these species exhibit characteristic d-d transitions.

Table 2: UV-Vis Spectroscopic Data for Supported Titanium Species

| Species | Support Material | Key Spectral Features | Interpretation | Source |

|---|---|---|---|---|

| SiO−Ti(OR)₃ | Silica (SiO₂) | Not specified | Formation of monosiloxytrisalkoxy titanium complexes. | |

| (⋮SiO)₂Ti(OᵗBu)₂ | MCM-41 | Not specified | Formation of a bipodal bisalkoxy complex. | |

| Ti⁴⁺ in Ziegler-Natta Precatalyst | MgCl₂ | Shoulders at ~34600 cm⁻¹ and ~29800 cm⁻¹ | Charge-transfer (CT) transitions from Cl ligands to Ti d orbitals. |

Microscopic and Diffractional Characterization

X-ray Diffraction (XRD) for Crystalline Structure and Absence of Bulk Oxide Phases

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials. In the context of catalysts derived from this compound, XRD is crucial for two primary purposes: confirming the structural integrity of the support material after grafting and verifying the absence of crystalline bulk titanium oxide (e.g., TiO₂) phases.

When this compound is supported on a crystalline material like ZSM-5 zeolite, XRD analysis is performed to ensure that the grafting process does not alter the zeolite's framework structure. The diffraction pattern of the support should remain unchanged after the reaction with the titanium complex.

Furthermore, a key aspect of creating highly dispersed single-site catalysts is to avoid the formation of inactive bulk oxide nanoparticles. XRD is highly sensitive to crystalline materials, and the absence of diffraction peaks corresponding to anatase or rutile TiO₂ confirms that the titanium is well-dispersed on the support surface, likely as isolated species or amorphous

Advanced Analytical Methods for Compositional Determination

CHNS Elemental Analysis for Organic Content

CHNS elemental analysis is a cornerstone technique for verifying the composition of organometallic compounds, including this compound and its surface-grafted derivatives. This method provides the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which can be compared against theoretically calculated values to confirm the successful synthesis and grafting of the desired species.

In the context of this compound, this analysis is crucial for quantifying the organic (neopentyl) ligand content. For instance, when this compound is grafted onto a support material like ZSM-5 zeolite, elemental analysis reveals the amount of titanium and carbon present. rsc.org In one study, the resulting material, denoted as [Ti/ZSM-5], was found to contain 0.8 wt% titanium and 3.9 wt% carbon. rsc.org Subsequent treatment of this material with hydrogen to form a titanium hydride species ([Ti-H/ZSM-5]) resulted in a significant reduction in carbon content to approximately 0.2 wt%, while the titanium content remained relatively stable at 0.87 wt%. rsc.org This change in carbon percentage confirms the hydrogenolysis of the neopentyl ligands.

Similarly, when this compound is reacted with an alumina support (Al2O3-500), elemental analysis of the resulting material showed a titanium content of 0.79 wt% and a carbon content of 1.95 wt%. These values suggest that for each titanium atom grafted onto the alumina surface, approximately two neopentyl groups remain attached.

The following table summarizes the elemental analysis data from these studies:

Table 1: Elemental Analysis Data for this compound Grafted on Different Supports

| Material | Support | Ti Content (wt%) | C Content (wt%) | Reference |

|---|---|---|---|---|

| [Ti/ZSM-5] | ZSM-5 | 0.8 | 3.9 | rsc.org |

| [Ti-H/ZSM-5] | ZSM-5 | 0.87 | ~0.2 | rsc.org |

| TiNpx@Al2O3-500 | Alumina | 0.79 | 1.95 |

The synthesis of heterogeneous Ti(IV)-based catalysts for ethylene (B1197577) polymerization, using a silica support (KCC-1-700), also employed CHNS analysis to characterize the structure of the catalyst. rsc.orgnih.gov This analysis, in conjunction with other techniques like FT-IR and solid-state NMR, confirmed the structure of the synthesized catalyst. rsc.orgnih.gov

Mass-Balance Analysis in Surface Grafting Reactions

Mass-balance analysis is a critical tool for understanding the stoichiometry of surface grafting reactions involving this compound. acs.org This analysis compares the amount of the precursor compound consumed in the reaction with the amount of ligands released and the amount of the metal complex anchored to the surface. acs.org It provides valuable insights into the reaction mechanism and the nature of the resulting surface species.

When this compound reacts with hydroxyl groups on an oxide surface, such as silica or alumina, a protonolysis reaction occurs, releasing one or more equivalents of neopentane for each equivalent of the titanium complex that grafts to the surface. acs.orgresearchgate.net The number of neopentane molecules released indicates how many surface hydroxyl groups have reacted with a single molecule of the titanium precursor.

For example, the reaction of this compound with a silica surface dehydroxylated at 500 °C (SiO2-(500)) primarily results in a monopodal species, where the titanium atom is anchored to the surface through one Si-O-Ti linkage, with the release of one equivalent of neopentane. acs.orgresearchgate.net In contrast, on a different silica material, MCM-41, a bipodal species is the major product, indicating that two surface hydroxyl groups have reacted with each titanium complex. acs.orgresearchgate.net

The general scheme for these grafting reactions can be represented as:

n(≡Si-OH) + Ti(CH2C(CH3)3)4 → (≡Si-O)nTi(CH2C(CH3)3)4-n + n(CH3)4C

where 'n' represents the number of surface hydroxyl groups that react with one molecule of this compound.

Mass-balance analysis, often in conjunction with other techniques like infrared spectroscopy and solid-state NMR, helps to determine the value of 'n' and thus the structure of the grafted species. acs.orgresearchgate.netfigshare.comacs.org This information is crucial for designing supported catalysts with specific structures and reactivities. figshare.comacs.org

The following table outlines the expected products and their quantification in a typical mass-balance analysis of the grafting of this compound on a silica surface.

Table 2: Components of Mass-Balance Analysis for Grafting of this compound on Silica

| Component | Description | Method of Quantification |

|---|---|---|

| Unreacted this compound | Amount of precursor that did not react with the surface. | Analysis of the reaction solution after grafting. |

| Grafted Titanium Species | Amount of titanium chemically bound to the silica surface. | Elemental analysis (e.g., ICP-OES) of the washed solid material. |

| Released Neopentane | Amount of neopentane produced during the protonolysis reaction. | Gas chromatography (GC) or NMR spectroscopy of the reaction byproducts. |

By carefully quantifying these components, researchers can achieve a comprehensive understanding of the surface reaction and the nature of the resulting organometallic-functionalized material.

Computational and Theoretical Chemistry Studies of Tetrakis Neopentyl Titanium

Density Functional Theory (DFT) Calculations for Reaction Energetics and Intermediates

Density Functional Theory (DFT) has been employed to investigate the structure, stability, and reaction mechanisms of systems derived from Tetrakis(neopentyl)titanium, particularly in the context of heterogeneous catalysis. When this compound is chemisorbed onto a highly Brønsted acidic sulfated alumina (B75360) (AlS) support, it forms loosely coordinated surface species, AlS/TiNp₂ (where Np = neopentyl). chemrxiv.org DFT computations have been instrumental in understanding the energetics and mechanisms of subsequent reactions, such as polyolefin hydrogenolysis. chemrxiv.org

DFT analysis of this system identifies β-alkyl elimination as the turnover-limiting step for C-C bond scission. chemrxiv.org The calculations reveal that this process is particularly facile in the cationic d⁰ complexes formed on the support surface, a feature not observed in neutral analogues. chemrxiv.org Computational studies comparing the Group IV series (Ti, Zr, Hf) show qualitative agreement with experimental findings, explaining trends in catalytic activity and thermal stability. For instance, the turnover frequencies for hydrogenolysis follow the approximate order Zr > Hf > Ti, while thermal stability scales as Hf ≈ Zr > Ti, trends which are rationalized through DFT analysis. chemrxiv.org

Furthermore, DFT calculations provide crucial validation for structural characterization. For the related AlS/Hf(R)H and AlS/Zr(R)H systems, DFT-computed bond distances and interatomic distances (e.g., H···Al) show excellent agreement with experimental data obtained from techniques like solid-state NMR spectroscopy, confirming the proposed structures of the active catalytic species. chemrxiv.org DFT has also been used to rationalize the reactivity and structural differences in complex organometallic compounds derived from neopentyl ligands. acs.org

Kinetic and Mechanistic Modeling of Reaction Pathways (e.g., C-H Activation, Thermolysis)

The reaction pathways of this compound and related complexes, particularly thermolysis and C-H activation, have been elucidated through detailed kinetic and mechanistic studies, often supported by theoretical modeling.

Thermolysis: The thermal decomposition of this compound is a key process in its application as a precursor for depositing titanium carbide (TiCₓ) films via atomic layer deposition (ALD). researchgate.netresearchgate.net Mechanistic studies show that the thermolysis proceeds via α-hydrogen abstraction from a neopentyl ligand. This initial step leads to the elimination of one equivalent of neopentane (B1206597) and the formation of a transient titanium alkylidene intermediate. This highly reactive intermediate can then undergo further C-H activation steps to generate additional equivalents of neopentane before the fragmentation of the remaining organic ligands forms the carbide material.

C-H Activation: While direct kinetic modeling of C-H activation by this compound is not extensively detailed, studies on closely related PNP-supported titanium neopentyl complexes provide significant insight into the mechanism. proquest.com In these systems, a transient titanium alkylidyne, (PNP)Ti≡CᵗBu, is generated, which has been shown to activate the C-H bonds of highly inert molecules like benzene (B151609) and alkanes under mild conditions. proquest.com

Kinetic, mechanistic, and theoretical studies suggest that the C-H activation process is pseudo-first-order in titanium. proquest.com The rate-determining step is the α-hydrogen abstraction to form the alkylidyne intermediate. proquest.com Subsequent C-H bond activation of a substrate like benzene occurs in a post-rate-determining step. proquest.com Detailed experimental and theoretical work has helped to elucidate this unprecedented reaction pathway, which can involve a sequential, α,β-double C-H activation of alkanes to selectively produce terminal olefins. proquest.com

| Parameter | Value | Description | Source |

|---|---|---|---|

| ΔH‡ (Activation Enthalpy) | 24(7) kcal/mol | Enthalpy of activation for the α-hydrogen abstraction from a PNP-supported titanium-neopentyl complex. | proquest.com |

| ΔS‡ (Activation Entropy) | -2(3) cal/mol·K | Entropy of activation for the α-hydrogen abstraction, corresponding to an ordered, product-like transition state. | proquest.com |

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the physicochemical properties of compounds with their biological or chemical activity. While QSAR models are widely developed in fields like drug design and materials science, a review of the scientific literature indicates that specific QSAR models for this compound and its catalytic activities have not been extensively developed or reported. The application of QSAR in organotitanium chemistry remains a specialized area, with research tending to focus more on mechanistic studies and direct computational simulations of reaction pathways. researchgate.net

Spectroscopic Simulations (e.g., XANES) and Electronic Structure Calculations for Catalyst Design Principles

The design of catalysts derived from this compound relies heavily on understanding the electronic and atomic structure of the active sites, which is often achieved by combining experimental spectroscopy with theoretical calculations. This compound is a key precursor used in Surface Organometallic Chemistry (SOMC) to generate well-defined, single-site heterogeneous catalysts by grafting it onto oxide supports like silica (B1680970), alumina, or silica-alumina. researchgate.netfigshare.comsemanticscholar.orgacs.org

The structure of these surface-supported species is characterized using a combination of techniques, including X-ray Absorption Near Edge Structure (XANES) spectroscopy, alongside DFT computations. chemrxiv.org For a series of Group IV catalysts prepared from their respective tetrakis(neopentyl) precursors on sulfated alumina, XANES and Extended X-ray Absorption Fine Structure (EXAFS) measurements were used to determine the structure of the active species. chemrxiv.org These experimental results were in good agreement with DFT-derived structures, providing a powerful link between the synthesized material and its theoretical model. chemrxiv.org

These characterization efforts are central to establishing catalyst design principles and structure-activity relationships. researchgate.netfigshare.com By understanding how the choice of support material influences the structure of the resulting titanium hydride or alkyl species, researchers can tune the catalyst's performance in various chemical transformations, including olefin polymerization, epoxidation, and the depolymerization of waxes. figshare.comacs.org For example, grafting bulky this compound onto the external surface of a ZSM-5 zeolite creates a bifunctional catalyst where the titanium site activates paraffin (B1166041) C-H bonds, while the zeolite's internal Brønsted acid sites handle oligomerization and aromatization. semanticscholar.org The electronic structure of the resulting Ti-hydride is crucial to its ability to activate C-H bonds via σ-bond metathesis. semanticscholar.org

Future Research Directions and Emerging Applications of Tetrakis Neopentyl Titanium Chemistry

Exploration of Novel Ligand Architectures for Tuning Reactivity and Selectivity

The reactivity and selectivity of titanium-based catalysts are profoundly influenced by the ligand environment around the metal center. While Tetrakis(neopentyl)titanium itself is a homoleptic complex, its derivatives, formed by the substitution of one or more neopentyl groups with other ligands, offer a vast chemical space for tuning its catalytic properties.

Future research will likely focus on the design and synthesis of innovative ligand architectures to tailor the steric and electronic properties of the titanium center. For instance, the incorporation of chiral ligands can induce enantioselectivity in catalytic transformations, a critical aspect in the synthesis of pharmaceuticals and fine chemicals. The use of bulky ancillary ligands can enhance the stability of the catalyst and control the access of substrates to the active site, thereby influencing selectivity.

One area of active investigation is the use of heterocyclic ligands, such as those based on benzimidazole, benzothiazole, and benzoxazole. When complexed with a titanium(IV) center and activated with a co-catalyst like methylaluminoxane (B55162) (MAO), these systems have shown promise in ethylene (B1197577) polymerization. The nature of the heteroatom within the ligand framework has been found to directly impact the catalytic activity, leading to polyethylenes with high molecular weights. scispace.com The variation in the interaction between the MAO counterion and the different heteroatoms can generate multiple types of active sites, influencing the polymer's properties. scispace.com

Another promising direction is the development of multimetallic titanium complexes. For example, complexes derived from the reaction of titanium alkoxides with acids like 2,2'-diphenylglycolic acid have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone and rac-lactide. mdpi.com The stoichiometry of the reaction can be varied to produce mono-, bi-, tri-, or tetra-metallic titanium complexes, each exhibiting different catalytic performances. mdpi.com

The table below illustrates the effect of different titanium-based catalytic systems on the polymerization of lactide, a key monomer for producing biodegradable polymers.

| Catalyst System | Monomer | Polymerization Conditions | Conversion (%) | Polymer Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| Titanium isopropoxide | l-lactide | Toluene (B28343), various temperatures | - | - | - |

| Tris(acetylacetonate)Titanium(IV) | L-lactide | Bulk, varying temp. and time | >90 (optimized) | Up to ~150,000 | ~1.5-2.0 |

| [Ti2(L1)2(OiPr)4] (L1 = benzilate) | rac-lactide | - | ~90 | - | - |

| [Ti4(L1)4(O)(OiPr)6] (L1 = benzilate) | rac-lactide | - | >90 | - | - |

Development of Advanced Supported Catalyst Systems for Heterogeneous Industrial Applications

For large-scale industrial processes, heterogeneous catalysts are often preferred over their homogeneous counterparts due to their ease of separation from the reaction products, which simplifies downstream processing and allows for catalyst recycling. The immobilization of this compound and its derivatives onto solid supports is a key area of research to bridge the gap between laboratory-scale discoveries and industrial applications.

The choice of support material is crucial as it can significantly influence the structure of the active sites and, consequently, the catalyst's performance. Common supports include inorganic oxides such as silica (B1680970) (SiO2) and alumina (B75360) (Al2O3), as well as mesoporous materials.

Research has demonstrated that reacting this compound with the surface hydroxyl groups of partially dehydroxylated silica, silica-alumina, and alumina leads to the formation of supported organometallic species. researchgate.netfigshare.com These supported species can be further transformed, for example, by reaction with dihydrogen to generate supported titanium hydrides. researchgate.netfigshare.com Such catalysts have been tested in important petrochemical reactions, including the epoxidation of 1-octene (B94956), the depolymerization of Fischer-Tropsch waxes, and the polymerization of ethylene. researchgate.netfigshare.com The activity of these supported catalysts was found to be dependent on the nature of the support. researchgate.netfigshare.com

Mesoporous silica, with its high surface area and ordered pore structure, offers a promising platform for designing highly active and stable heterogeneous catalysts. mdpi.comrsc.orgresearchgate.netmdpi.com The uniform pore channels can provide a controlled environment for the catalytic reaction, potentially enhancing selectivity. Research in this area focuses on controlling the grafting of the titanium complex onto the silica surface to create well-defined, isolated active sites. rsc.org

The following table summarizes the performance of supported titanium catalysts in ethylene polymerization, highlighting the influence of the support material.

| Catalyst Precursor | Support | Reaction | Key Findings |

|---|---|---|---|

| This compound | Silica (partially dehydroxylated) | Ethylene Polymerization | Formation of supported titanium hydride active species. |

| This compound | Alumina (partially dehydroxylated) | Ethylene Polymerization | Activity influenced by the nature of the support. |

| This compound | Silica-Alumina (partially dehydroxylated) | Ethylene Polymerization | Comparative studies show support-dependent performance. |

| Ti(NMe2)4 | Highly dehydrated silica gel | Alkyne Hydroamination | Competent catalyst for C-N bond forming reactions. rsc.org |

Future work in this area will likely involve the exploration of novel support materials, including functionalized polymers and carbon-based materials, as well as the development of more sophisticated methods for controlling the architecture of the supported catalyst at the molecular level. The goal is to create robust, highly active, and selective heterogeneous catalysts with long lifetimes for continuous industrial processes.

Integration with Sustainable Chemical Processes and Feedstock Valorization

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the use of renewable feedstocks, minimizing waste, and employing catalytic methods. This compound and its derivatives are being explored for their potential role in this transition towards a more sustainable chemical industry.

A significant area of research is the valorization of biomass, which involves the conversion of renewable plant-based materials into valuable chemicals and fuels. mdpi.comsci-hub.semdpi.comresearchgate.net Biomass-derived platform molecules, such as furfural (B47365), are key targets for catalytic upgrading. The hydrogenation of furfural, for instance, can yield a range of valuable products. rsc.orgbcrec.idrsc.org Recent studies have shown that titanium-based catalysts, such as Ti-based MXenes, are active for the hydrogenation of furfural to furfuryl alcohol. researchgate.netosti.gov This opens up avenues for exploring the potential of this compound-derived catalysts in similar transformations.

Another aspect of sustainable chemistry is the development of biodegradable polymers from renewable resources to replace petroleum-based plastics. As mentioned earlier, titanium complexes are effective catalysts for the ring-opening polymerization of lactide, a monomer that can be derived from corn starch or sugarcane. mdpi.comresearchgate.netnih.govresearchgate.net Future research could focus on developing more active and stereoselective this compound-based catalysts for the production of polylactic acid (PLA) with tailored properties.

The integration of this compound chemistry with sustainable processes also includes the development of more environmentally friendly catalytic systems. This could involve the use of greener solvents, milder reaction conditions, and catalyst recycling strategies. The development of robust supported catalysts, as discussed in the previous section, is a key enabler for achieving these goals.

The table below provides examples of how titanium-based catalysts are being applied in sustainable chemical processes.

| Catalyst System | Sustainable Process | Feedstock | Product | Significance |

|---|---|---|---|---|

| Ti-based MXenes | Biomass Valorization | Furfural | Furfuryl alcohol | Conversion of a renewable feedstock to a value-added chemical. researchgate.netosti.gov |

| Titanium alkoxides | Biodegradable Polymer Synthesis | Lactide | Polylactic acid (PLA) | Production of a renewable and biodegradable alternative to conventional plastics. researchgate.netnih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the reactivity of Tetrakis(neopentyl)titanium (TiNp₄) with oxide supports?

- Methodological Answer : React TiNp₄ with partially dehydroxylated oxide supports (e.g., silica, silica-alumina, alumina) under controlled vacuum conditions. Use thermogravimetric analysis (TGA) to monitor mass changes during surface reactions. Post-reaction characterization via solid-state NMR, infrared spectroscopy (IR), and X-ray photoelectron spectroscopy (XPS) can identify surface-bound titanium species and ligand exchange mechanisms .

Q. How does the choice of oxide support influence the structure of TiNp₄-derived catalysts?

- Methodological Answer : Oxide supports with varying hydroxyl group densities (e.g., silica vs. alumina) dictate the coordination environment of titanium. For example, alumina supports with higher Lewis acidity promote stronger Ti–O bonding, while silica supports may retain more neopentyl ligands. Systematic comparison of supports pre-treated at 500°C under vacuum can reveal structural differences via surface-sensitive techniques like diffuse reflectance IR (DRIFTS) .

Q. What key factors should be considered when designing catalytic activity tests for TiNp₄-based materials?